1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium
Overview
Description
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium is a compound with the molecular formula C14H16N2. It is characterized by the presence of two pyridinium rings connected by an ethenyl bridge.
Preparation Methods
The synthesis of 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with appropriate ethenyl precursors. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are usually carried out at temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium can be compared with other similar compounds, such as:
1-Methyl-4-piperazinopiperidine: Known for its use in medicinal chemistry.
1-Benzyl-4-methylpyridin-1-ium: Used in organic synthesis and material science. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for a wide range of applications
Properties
IUPAC Name |
1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOCMZNEKUBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405439 | |
Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41491-90-1 | |
Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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